Ethyl 3-hydroxy-2-methylbutyrate

Description

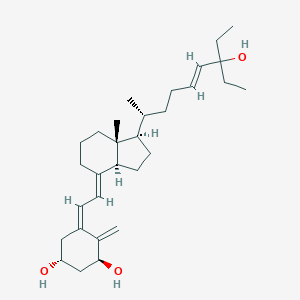

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-7(9)5(2)6(3)8/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFWGBFTIQSEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950072 | |

| Record name | Ethyl 3-hydroxy-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green fruity aroma | |

| Record name | (+\/-)-Ethyl 3-hydroxy-2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, DMSO, triacetin and vegetable oils, Soluble (in ethanol) | |

| Record name | (+\/-)-Ethyl 3-hydroxy-2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-1.053 (20°) | |

| Record name | (+\/-)-Ethyl 3-hydroxy-2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27372-03-8 | |

| Record name | Ethyl 3-hydroxy-2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27372-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-hydroxy-2-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HYDROXY-2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ1HS6P9B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Chiral Hydroxy Esters in Advanced Organic Synthesis and Biological Systems

Chiral hydroxy esters are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and an ester (-O(C=O)R) functional group, with at least one stereocenter. This unique structural feature makes them highly valuable building blocks in asymmetric synthesis, a field of organic chemistry focused on the selective production of a single stereoisomer of a chiral product. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.gov

The significance of chirality in biological systems cannot be overstated. Receptors and enzymes within living organisms are themselves chiral, meaning they often interact preferentially with only one enantiomer of a chiral molecule. nih.govresearchgate.net This stereoselectivity can lead to vastly different physiological effects between enantiomers; one may be therapeutic while the other is inactive or even harmful. nih.gov Consequently, the ability to synthesize enantiomerically pure compounds is a critical challenge and a major focus in medicinal chemistry and drug development. mdpi.com

Chiral hydroxy esters, such as ethyl 3-hydroxy-2-methylbutyrate, serve as versatile intermediates in the synthesis of these complex chiral molecules. The hydroxyl and ester groups can be chemically modified in numerous ways, allowing for the construction of more intricate molecular architectures. For instance, α-hydroxy esters are important precursors for a class of compounds with significant biological and synthetic value. wikipedia.org

Historical Context and Evolution of Research Trajectories on Ethyl 3 Hydroxy 2 Methylbutyrate

Enzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic and biocatalytic routes provide highly efficient and selective pathways for the production of specific stereoisomers of this compound. These methods leverage the inherent chirality of enzymes to catalyze asymmetric reactions, starting from prochiral precursors.

Ketoreductase (KRED) Mediated Asymmetric Reductions of Prochiral Precursors

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols. In the synthesis of this compound, KREDs are used for the asymmetric reduction of the prochiral substrate ethyl 2-methylacetoacetate. This biocatalytic transformation is highly valued for its ability to produce enantiomerically pure secondary alcohols, which are key intermediates in pharmaceutical manufacturing. The efficiency of this process relies on the enzyme's ability to selectively deliver a hydride ion from a nicotinamide (B372718) cofactor (NADH or NADPH) to one face of the ketone, establishing the desired stereochemistry at the newly formed chiral center.

While naturally occurring KREDs can exhibit broad substrate scope, their stereoselectivity and activity towards non-natural substrates like ethyl 2-methylacetoacetate may be suboptimal for industrial applications. Protein engineering techniques, including rational design and directed evolution, are employed to overcome these limitations. By introducing specific mutations into the enzyme's active site, researchers can alter substrate binding and transition state stabilization, thereby enhancing catalytic efficiency and stereoselectivity.

For instance, studies have shown that engineered KREDs can significantly improve the synthesis of chiral alcohols. Through methods like random and site-saturation mutagenesis, variants can be developed that exhibit superior performance compared to their wild-type counterparts. Computational studies combined with X-ray crystallography can reveal how specific mutations block unproductive reaction pathways or alter loop conformations, leading to slower but more selective enzymatic processes. This tailored approach allows for the development of robust biocatalysts optimized for specific industrial-scale reactions.

| Enzyme | Substrate | Key Engineering Strategy | Resulting Improvement | Reference |

|---|---|---|---|---|

| Lactobacillus kefir short-chain ADH | 3-thiacyclopentanone | Directed Evolution (e.g., A94F mutation) | Increased enantioselectivity by blocking non-productive binding poses. | semanticscholar.org |

| Candida parapsilosis carbonyl reductase (SCR) | tert-butyl 6-chloro-5-oxo-hexanoate | Random and site-saturation mutagenesis (RtSCR9 variant) | Achieved 753 mmol L⁻¹ h⁻¹ g⁻¹ wet cell weight activity for a key statin intermediate. | nih.gov |

| KRED from Thermus sp. | ethyl 3-oxo-3-(2-thienyl) propanoate | Computational prediction (FireProt) and combination of beneficial substitutions (S79P, L128M, V162I, G163A) | Enhanced thermostability and increased half-life for inactivation. | researchgate.net |

KRED-catalyzed reductions are dependent on the stoichiometric consumption of expensive nicotinamide cofactors, NADH or NADPH. For these processes to be economically viable on an industrial scale, an efficient in situ cofactor regeneration system is essential. Several strategies have been developed to continuously recycle the oxidized cofactor (NAD(P)⁺) back to its reduced form (NAD(P)H).

The two most common approaches are the coupled-enzyme and coupled-substrate methods.

Coupled-Enzyme Approach : This method utilizes a second enzyme and a sacrificial co-substrate to regenerate the cofactor. The most widely used systems involve glucose dehydrogenase (GDH), which oxidizes glucose, or formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. These regeneration enzymes are often co-expressed or co-immobilized with the primary KRED.

Coupled-Substrate Approach : This simpler strategy employs a single KRED that can utilize a sacrificial alcohol, typically isopropanol, as a hydride source. The KRED catalyzes the oxidation of isopropanol to acetone, which in turn reduces the NAD(P)⁺ cofactor required for the primary ketone reduction.

Recombinant strains, often Escherichia coli, are typically used as sources for these enzymes, which can be employed as isolated proteins or within whole cells. researchgate.net When using whole cells, the host's primary metabolic pathways can regenerate the cofactors using a simple carbon source like glucose, which further reduces costs by eliminating the need to add external cofactors. researchgate.net

| Regeneration Strategy | Regeneration Enzyme | Sacrificial Substrate | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Coupled-Enzyme | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | High efficiency, thermodynamically favorable. | Requires a second enzyme, potential for product inhibition. |

| Coupled-Enzyme | Formate Dehydrogenase (FDH) | Formate | CO₂ | Byproduct is a gas and easily removed, driving the reaction forward. | Requires a second enzyme, potential pH changes. |

| Coupled-Substrate | Alcohol Dehydrogenase (ADH/KRED) | Isopropanol (i-PrOH) | Acetone | Only one enzyme is needed, simplifying the system. | Requires high concentration of co-substrate, potential for enzyme inhibition by acetone. |

| Whole-Cell Metabolism | Endogenous Dehydrogenases | Glucose | Metabolic byproducts | Cofactors supplied by the cell, low cost. | Potential for side reactions, substrate/product toxicity to cells. |

Whole-Cell Biocatalysis for Enantiopure this compound Production

Whole-cell biocatalysis offers a practical and cost-effective alternative to using isolated enzymes. The cells provide a natural environment for the enzymes, protecting them from degradation and eliminating the need for costly enzyme purification. Furthermore, cofactor regeneration is often handled by the cell's own metabolic machinery.

While specific literature detailing the use of Klebsiella pneumoniae for the direct synthesis of ethyl (2R,3S) 3-hydroxy-2-methylbutanoate is not extensively documented in the reviewed sources, the genus is well-known for its metabolic capabilities, including the production of various stereoisomers of 2,3-butanediol. The enzymes involved in these pathways, such as butanediol dehydrogenase, are part of the oxidoreductase family and demonstrate the bacterium's potential for catalyzing stereoselective reductions of keto compounds. For example, genetic studies have shown that disrupting specific dehydrogenase genes in K. pneumoniae can eliminate the production of certain stereoisomers like 2R,3R-butanediol, highlighting the presence of highly specific enzymes. The inherent reductase activity within K. pneumoniae makes it a plausible, albeit currently underexplored, candidate for the stereoselective reduction of β-keto esters like ethyl 2-methylacetoacetate.

The use of yeasts, particularly Baker's yeast (Saccharomyces cerevisiae), for the asymmetric reduction of ketones dates back to the 1960s and represents one of the earliest applications of whole-cell biocatalysis in organic synthesis. researchgate.net Baker's yeast is an attractive biocatalyst due to its low cost, ready availability, and ease of handling.

To improve the stereoselectivity and yield, various strategies have been developed. One effective method involves pre-treating the yeast under specific conditions. For example, "starving" the yeast by incubating it in an aqueous ethanol (B145695) solution under aerobic conditions for several days before adding the substrate can lead to an activation of the enzyme(s) that produce the desired (S)-enantiomer, resulting in higher enantiomeric excess.

| Substrate | Yeast Condition | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | Standard Fermenting Conditions | 50-70% | >99% (S) | |

| Ethyl 3-oxobutanoate | "Starved" Yeast (4 days in 5% aq. ethanol) | ~70% | >90% (S) | |

| Ethyl 2-formylbutanoate | "Starved" Yeast (4 days in 5% aq. ethanol) | ~70% | >90% (S) |

Plant Cell Culture Biotransformations: Marchantia polymorpha for (2S,3S)-enantiomer production

The use of plant cell cultures in biotransformation offers a green and effective alternative for producing chiral compounds. Cultured cells of the liverwort Marchantia polymorpha have been successfully utilized for the stereoselective reduction of the prochiral β-keto ester, ethyl 2-methyl-3-oxobutanoate. nih.gov This biotransformation predominantly yields the anti-product, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate. nih.gov The process demonstrates high selectivity, achieving a 92% diastereomeric excess (de) and over 99% enantiomeric excess (ee) for the desired (2S,3S)-enantiomer. nih.gov This highlights the capability of M. polymorpha cells to perform highly specific enzymatic reductions. nih.govfao.org

| Parameter | Value |

| Substrate | Ethyl 2-methyl-3-oxobutanoate |

| Biocatalyst | Marchantia polymorpha (cultured cells) |

| Product | Ethyl (2S,3S)-3-hydroxy-2-methylbutanoate |

| Diastereomeric Excess (de) | 92% |

| Enantiomeric Excess (ee) | >99% |

Optimization of Bioreaction Conditions for Diastereomeric and Enantiomeric Purity

To enhance the efficiency and selectivity of the biotransformation process, optimization of the reaction conditions is crucial. A significant improvement in the diastereomeric purity of this compound was achieved by immobilizing the Marchantia polymorpha cells. When the cells were immobilized in a calcium alginate gel, the diastereomeric excess of the resulting ethyl (2S,3S)-3-hydroxy-2-methylbutanoate increased from 92% to 97%. nih.gov This enhancement is likely due to the altered microenvironment of the cells within the gel matrix, which can influence enzyme activity and substrate-product diffusion. Furthermore, this optimized immobilization technique proved effective for large-scale production. A large-scale reduction of 75 grams of ethyl 2-methyl-3-oxobutanoate using immobilized M. polymorpha resulted in a 92% yield of the product with 97% de and over 99% ee. nih.gov

| Condition | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Product Yield (Large Scale) |

| Free Cells | 92% | >99% | Not Reported |

| Immobilized Cells (Ca-alginate) | 97% | >99% | 92% |

Enzymatic Resolution Techniques for Racemic this compound

Lipase-catalyzed Esterification and Hydrolysis for Enantioseparation

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly versatile biocatalysts for this purpose due to their stereoselectivity and stability in organic solvents. researchgate.netmdpi.com The principle of lipase-catalyzed resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. This can be achieved through either enantioselective esterification of a racemic alcohol or enantioselective hydrolysis of a racemic ester. nih.gov In the context of this compound, a racemic mixture could be resolved by a lipase (B570770) that selectively acylates either the (2R,3R) or (2S,3S) enantiomer, leaving the other enantiomer unreacted. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov

Dynamic Kinetic Resolution Strategies for Improved Yield and Stereocontrol

A major limitation of traditional kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. princeton.edunih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edunih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, allowing for yields approaching 100%. princeton.edu For the synthesis of chiral alcohols, a dynamic reductive kinetic resolution (DYRKR) can be employed. researchgate.net This process often involves coupling an enzyme-catalyzed reduction with a compatible racemization catalyst. While specific applications to this compound are a subject of targeted research, the DKR of similar α-substituted β-keto esters using ruthenium catalysts for racemization coupled with enzymatic reduction is a well-established and powerful strategy. nih.gov For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Asymmetric Chemical Synthesis Routes to this compound

Chiral Catalyst-Mediated Asymmetric Transformations (e.g., Asymmetric Hydrogenation)

Asymmetric hydrogenation is a powerful chemical method for the enantioselective synthesis of chiral alcohols from prochiral ketones. wikipedia.org This transformation relies on chiral metal catalysts, where a chiral ligand coordinates to a metal center (commonly ruthenium) to create a chiral environment that directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer. orgsyn.orgnih.gov The synthesis of optically active β-hydroxy esters via asymmetric hydrogenation of the corresponding β-keto esters is a particularly successful application of this technology. orgsyn.orgmdma.ch Chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are frequently used in these catalyst systems. orgsyn.org For instance, Ru(II)-BINAP complexes are highly effective catalysts for the asymmetric hydrogenation of various β-keto esters, achieving high chemical yields and excellent enantioselectivities (often >99% ee). orgsyn.orgmdma.ch This methodology provides a direct and efficient route to enantiomerically pure compounds like this compound from its precursor, ethyl 2-methyl-3-oxobutanoate.

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

| RuX₂(BINAP) | β-Keto Esters | >99% |

| [RuCl(benzene)(BINAP)]Cl | β-Keto Esters | High |

| Ru(OAc)₂(BINAP) | β-Keto Esters | Low (improved with HX) |

Multi-step Asymmetric Synthesis from Defined Chiral Building Blocks

Multi-step asymmetric synthesis is a powerful strategy for producing enantiomerically pure this compound. This approach relies on the use of pre-existing chiral molecules, or "chiral building blocks," to introduce the desired stereochemistry. These building blocks can be sourced from the "chiral pool," which consists of naturally occurring, enantiomerically pure compounds like amino acids, sugars, and terpenes.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Alternatively, chiral catalysts can be employed in asymmetric reactions. These catalysts, which are themselves chiral, create a chiral environment that favors the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a suitable precursor using a chiral metal-ligand complex can yield the desired stereoisomer of this compound with high enantiomeric excess.

Enzymatic resolutions are another key technique in multi-step asymmetric synthesis. Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol precursor, leaving the other enantiomer unreacted and thus allowing for their separation.

Photocatalytic Asymmetric Esterification Approaches

Photocatalytic asymmetric esterification represents a modern and innovative approach to the synthesis of chiral esters like this compound. This method utilizes light energy to drive a chemical reaction in the presence of a photocatalyst, which is a substance that absorbs light and facilitates the reaction without being consumed. When combined with a chiral catalyst or a chiral template, this process can be rendered asymmetric, leading to the preferential formation of one enantiomer.

The general principle involves the photoexcitation of the photocatalyst, which then initiates a series of electron transfer or energy transfer steps. These steps can activate the carboxylic acid or the alcohol, or both, facilitating their reaction to form the ester. The presence of a chiral entity in the reaction system ensures that the approach of the reactants is controlled, leading to a high degree of stereoselectivity.

While still an emerging field, photocatalytic methods offer several potential advantages, including mild reaction conditions (often at room temperature), the use of light as a renewable energy source, and the potential for novel reactivity not accessible through traditional thermal methods. Research in this area is focused on developing new and more efficient photocatalytic systems that can be applied to a wide range of substrates, including the precursors for this compound. A practical protocol for the kinetic resolution of racemic α-hydroxyphosphonates by asymmetric esterification has been developed, which could be conceptually adapted for hydroxy esters. nih.gov This method utilizes a chiral acyl-transfer catalyst in the presence of an achiral carboxylic acid and pivalic anhydride to provide chiral α-acyloxyphosphonates and α-hydroxyphosphonates. nih.gov

Conventional and Scalable Chemical Synthesis of this compound

For larger-scale industrial production, conventional and scalable chemical synthesis methods are often preferred due to their cost-effectiveness and robustness.

Acid-Catalyzed Esterification (Fischer Esterification) of 2-hydroxy-3-methylbutanoic acid

The Fischer esterification is a classic and widely used method for the synthesis of esters. masterorganicchemistry.comcerritos.edu This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comcerritos.educhemistrysteps.com In the case of this compound, this would involve reacting 3-hydroxy-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comucalgary.ca The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.orgucalgary.ca Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comucalgary.ca

Fischer esterification is an equilibrium reaction. masterorganicchemistry.comorganic-chemistry.org To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol (ethanol in this case), which also serves as the solvent, or to remove the water that is formed as a byproduct, for instance, by azeotropic distillation. masterorganicchemistry.comorganic-chemistry.orgucalgary.ca

| Reactants | Catalyst | Key Conditions | Product |

| 3-hydroxy-2-methylbutanoic acid | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Excess ethanol, heat (reflux) | This compound |

| Ethanol | Removal of water |

Continuous-Flow Synthesis Systems for Efficiency and Enantiomeric Purity

Continuous-flow synthesis has emerged as a highly efficient and scalable method for chemical production. In a continuous-flow system, reactants are continuously pumped through a reactor, where they mix and react. The product is then continuously collected at the outlet. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher yields and purity.

For the synthesis of this compound, a continuous-flow system could be designed to carry out the Fischer esterification. The carboxylic acid and alcohol, along with the acid catalyst, would be continuously fed into a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize the conversion to the ester. The product stream can then be passed through a purification module to isolate the desired compound.

Furthermore, continuous-flow systems can be coupled with chiral separation technologies, such as simulated moving bed (SMB) chromatography, to achieve high enantiomeric purity in a continuous manner. This integration of synthesis and purification can significantly streamline the production of enantiomerically pure this compound. A continuous production method for ethyl 2-methylbutyrate has been described, which could be adapted for this compound. google.com This process involves feeding 2-methylbutyric acid, ethanol, and a catalyst into an esterification kettle, followed by distillation and rectification to obtain the final product. google.com

Alternative Synthetic Pathways from Precursors (e.g., halogenated compounds, oxetanones)

Alternative synthetic routes to this compound from various precursors have also been explored. These methods can offer advantages in terms of starting material availability, reaction conditions, or stereochemical control.

One approach involves the use of halogenated precursors. For example, a precursor such as ethyl 2-bromo-3-methylbutanoate could undergo a nucleophilic substitution reaction with a hydroxide source to introduce the hydroxyl group. The stereochemistry of this reaction would need to be carefully controlled to obtain the desired enantiomer. A method for preparing ethyl (R)-4-cyano-3-hydroxybutyrate from a halogenated precursor has been reported, which involves the use of a halohydrin dehalogenase enzyme. google.com

Another potential route involves the ring-opening of oxetanones (β-lactones). The reaction of a suitably substituted β-lactone with ethanol in the presence of a catalyst can yield the desired this compound. The stereochemistry of the starting β-lactone would determine the stereochemistry of the final product. This method can be highly stereospecific.

Comparative Analysis of Synthesis Methodologies for this compound

The choice of synthesis methodology for this compound depends on several factors, including the desired stereoisomer, the required scale of production, and cost considerations.

| Methodology | Advantages | Disadvantages | Key Applications |

| Multi-step Asymmetric Synthesis | High enantiomeric purity, access to specific stereoisomers. | Often involves multiple steps, can be complex and costly. | Production of high-value, enantiomerically pure compounds for pharmaceuticals and fine chemicals. |

| Photocatalytic Asymmetric Esterification | Mild reaction conditions, use of renewable energy. | Still an emerging technology, catalyst development is ongoing. | Green and sustainable synthesis of chiral esters. |

| Fischer Esterification | Simple, well-established, and cost-effective for racemic synthesis. | Equilibrium reaction, requires driving the reaction to completion, not stereoselective. | Large-scale production of racemic this compound. |

| Continuous-Flow Synthesis | High efficiency, scalability, improved safety and control. | Higher initial investment in equipment. | Industrial-scale production with high throughput and consistency. |

| Alternative Pathways (e.g., from halogenated compounds, oxetanones) | Can offer alternative starting materials and stereochemical control. | May involve more expensive or less readily available precursors. | Niche applications where specific precursors are advantageous. |

Assessment of Chemo-enzymatic vs. Pure Chemical Approaches in Terms of Stereocontrol

The stereoselective synthesis of this compound can be approached through purely chemical methods or through chemo-enzymatic strategies, with significant differences in their ability to control stereochemical outcomes.

Purely chemical syntheses often rely on substrate control, chiral auxiliaries, or asymmetric catalysts to influence the formation of one stereoisomer over others. For instance, diastereoselective reductions of the precursor ethyl 2-methyl-3-oxobutanoate can be influenced by the choice of reducing agent and reaction conditions. However, achieving high levels of both diastereoselectivity and enantioselectivity simultaneously can be complex, often requiring multi-step procedures and expensive, specialized reagents or catalysts.

Chemo-enzymatic approaches, which integrate enzymatic transformations into a synthetic route, offer remarkable advantages in stereocontrol. nih.govbeilstein-journals.org Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, are inherently chiral and can catalyze reactions with exceptionally high specificity. researchgate.net In the synthesis of this compound from its corresponding keto ester, the enzyme's active site precisely orients the substrate, leading to the preferential formation of a single stereoisomer. nih.gov

A key advantage of the enzymatic approach is the ability to access different stereoisomers by selecting different biocatalysts. For example, one β-keto ester reductase isolated from baker's yeast yields the syn-(2R,3S) isomer, whereas a reductase from the microbe Geotrichum candidum selectively produces the anti-(2S,3S) hydroxy ester from the same starting material. oup.com This inherent selectivity often surpasses what is achievable with conventional chemical reductants, simplifying the synthetic process and subsequent purification. The use of whole microbial cells or isolated enzymes provides a powerful toolkit for accessing specific, optically pure stereoisomers of this compound. researchgate.netoup.com

Influence of Synthetic Route on Enantiomeric and Diastereomeric Excess

The choice of synthetic method, particularly the specific biocatalyst employed, has a profound impact on the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of the final product. Microbial reduction of ethyl 2-methyl-3-oxobutanoate is a well-documented method where the selection of the microorganism directly governs the stereochemical outcome. oup.com While many biocatalytic reactions exhibit excellent enantioselectivity, achieving high diastereoselectivity can be more challenging. oup.com

Several microorganisms have been identified that can produce specific stereoisomers of this compound with very high purity:

Production of the syn-(2R,3S) isomer: Screening of over 450 bacterial strains identified Klebsiella pneumoniae as a highly efficient biocatalyst. tandfonline.com This bacterium reduces ethyl 2-methyl-3-oxobutanoate to yield the syn product, ethyl (2R,3S)-3-hydroxy-2-methylbutanoate, with a diastereomeric excess of over 98% and an enantiomeric excess exceeding 99%. tandfonline.com In a scaled-up process using a 200-liter fermentor, this method successfully converted 2 kilograms of the starting material into the desired product with 99% d.e. and >99% e.e. tandfonline.com

Production of the anti-(2S,3S) isomer: Cultured plant cells of Marchantia polymorpha have been shown to reduce the same keto ester to predominantly yield the anti-product, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate. akjournals.com Initial studies with suspended cells achieved 92% d.e. and over 99% e.e. akjournals.com Further process optimization using immobilized cells in a calcium alginate gel improved the diastereoselectivity, increasing the d.e. to 97% while maintaining the excellent e.e. of >99%. akjournals.com

The table below summarizes the stereochemical outcomes achieved with different biocatalytic systems.

| Biocatalyst | Method | Predominant Stereoisomer | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Klebsiella pneumoniae | Whole-cell reduction | syn-(2R,3S) | >98% (up to 99%) | >99% | tandfonline.com |

| Marchantia polymorpha | Suspended plant cells | anti-(2S,3S) | 92% | >99% | akjournals.com |

| Marchantia polymorpha | Immobilized plant cells | anti-(2S,3S) | 97% | >99% | akjournals.com |

| Geotrichum candidum | Isolated enzyme | anti-(2S,3S) | Data not specified | Data not specified | oup.com |

| Baker's Yeast (L-1 Reductase) | Isolated enzyme | syn-(2R,3S) | Data not specified | Data not specified | oup.com |

These results demonstrate that by selecting an appropriate biocatalyst, it is possible to synthesize specific stereoisomers of this compound with exceptionally high levels of stereochemical purity, which is often a significant challenge for purely chemical methods.

Considerations for Sustainable Synthesis and Green Chemistry Principles

The synthesis of this compound using chemo-enzymatic methods aligns well with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com Several aspects of these biocatalytic approaches contribute to their sustainability.

Catalysis: Biocatalysis is a cornerstone of green chemistry. jddhs.com Enzymes are highly efficient catalysts that can operate under mild conditions, leading to significant energy savings. msu.edu Their high selectivity minimizes the formation of byproducts, simplifying purification and reducing chemical waste, thereby adhering to the principle of waste prevention. jddhs.com

Use of Renewable Feedstocks: Many of the microbial and plant cell culture systems used for the synthesis utilize renewable feedstocks, such as glucose, as a carbon and energy source for the cells to grow and perform the desired chemical transformation. oup.comakjournals.com This reduces the reliance on depleting fossil fuel-based starting materials. msu.edu

Safer Solvents and Auxiliaries: A major advantage of biocatalysis is that many enzymatic reactions can be conducted in aqueous media. oup.com Water is an environmentally benign solvent, and its use avoids the need for hazardous organic solvents that are common in traditional organic synthesis. mdpi.com

By leveraging biocatalysts, the production of this compound can be made more sustainable, safer, and more efficient, embodying the core objectives of green chemistry. researchgate.net

Oxidation Reactions of the Hydroxyl Group in this compound

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding ethyl 2-methyl-3-oxobutanoate. This transformation is a key step in the synthesis of various organic compounds.

Formation of Carbonyl Compounds (e.g., Ethyl 2-methyl-3-oxobutanoate)

The oxidation of the secondary alcohol in this compound leads to the formation of the corresponding β-keto ester, ethyl 2-methyl-3-oxobutanoate. orgsyn.org This reaction is a fundamental transformation in organic chemistry, converting a hydroxyl functional group into a carbonyl group. libretexts.org The presence of the ester functionality in the same molecule requires careful selection of oxidizing agents to avoid unwanted side reactions.

A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern reagents. libretexts.orgyoutube.com The choice of reagent often depends on the desired scale of the reaction, the presence of other sensitive functional groups, and environmental considerations.

Reagent Specificity and Selectivity Studies for Controlled Oxidation

Controlled oxidation of the hydroxyl group in the presence of the ester is crucial. A number of reagents have been developed for the selective oxidation of alcohols to aldehydes and ketones. sigmaaldrich.com

Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (chromic acid) are effective for oxidizing secondary alcohols to ketones. libretexts.orgyoutube.com PCC is known for its milder nature, capable of oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.org The Jones reagent is a stronger oxidant. libretexts.org

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. sigmaaldrich.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups. youtube.com

TPAP/NMO: The combination of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant offers a mild and highly selective system for alcohol oxidation. youtube.com

The selectivity of these reagents is paramount. For a molecule like this compound, a reagent must be chosen that will oxidize the secondary alcohol without reacting with the ester group. Milder reagents like PCC, DMP, and Swern oxidation are generally preferred for such selective transformations. libretexts.orgyoutube.com

Reduction Reactions of the Ester Moiety in this compound

The ester group in this compound can be reduced to a primary alcohol, leading to the formation of a diol. This reduction requires potent reducing agents.

Conversion to Corresponding Alcohols (e.g., 2-hydroxy-3-methylbutanol)

The reduction of the ester functionality in this compound yields 3-methylbutane-1,2-diol. This transformation involves the conversion of the ester group to a primary alcohol. Strong reducing agents are necessary to achieve this reduction, as esters are less reactive than aldehydes or ketones. youtube.com

Investigation of Reducing Agent Compatibility and Functional Group Selectivity

The selective reduction of the ester in the presence of the hydroxyl group presents a challenge, as many powerful reducing agents will also react with the alcohol.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent capable of reducing esters to primary alcohols. youtube.comharvard.educommonorganicchemistry.com It will also, however, react with the existing hydroxyl group, consuming extra equivalents of the reagent. The reaction typically proceeds via a tetrahedral intermediate, followed by elimination of the ethoxide leaving group to form an aldehyde, which is then further reduced to the primary alcohol. jove.com

Lithium Borohydride (LiBH₄): This reagent is less reactive than LiAlH₄ but is still capable of reducing esters to alcohols. harvard.educommonorganicchemistry.com It offers better selectivity in the presence of certain other functional groups compared to LiAlH₄. harvard.edu

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and versatile reducing agent. commonorganicchemistry.com At low temperatures (e.g., -78 °C), it can selectively reduce esters to aldehydes. jove.com However, if used in excess or at higher temperatures, it will reduce the ester to the primary alcohol. jove.com

Borane Complexes (e.g., BH₃·SMe₂): Borane is another reagent capable of reducing esters to alcohols. harvard.edu

The compatibility of these reducing agents with the hydroxyl group is a key consideration. Since the hydroxyl group is acidic, it will react with strong hydride reagents. This necessitates the use of excess reducing agent to account for the amount that reacts with the alcohol proton.

Nucleophilic Substitution Reactions Involving the Ester Group of this compound

The ester group of this compound is susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group. researchgate.net

Hydrolysis: Reaction with water, typically under acidic or basic conditions, will convert the ester to the corresponding carboxylic acid, 3-hydroxy-2-methylbutanoic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the ethoxy group for the new alkoxy group, forming a different ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine will yield the corresponding amide.

The reactivity of the ester towards nucleophilic attack can be influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents. libretexts.org

Thermal Decomposition Pathways of Beta-Hydroxy Ester Structures

The thermal decomposition of β-hydroxy esters represents a significant class of elimination reactions in organic chemistry. When subjected to elevated temperatures, these compounds characteristically undergo intramolecular elimination to yield unsaturated derivatives. This process is of synthetic utility for the creation of carbon-carbon double bonds from alcohols.

Formation of Unsaturated Ester Derivatives via Elimination Reactions

The pyrolysis of esters containing β-hydrogens is a well-established method for the synthesis of alkenes. nih.gov This transformation, often requiring temperatures above 400°C, proceeds through an intramolecular concerted elimination mechanism, resulting in the formation of an alkene and a carboxylic acid. nih.gov In the specific context of β-hydroxy esters, the elimination of a water molecule leads to the corresponding α,β-unsaturated or β,γ-unsaturated ester.

For instance, the dehydration of this compound is a direct pathway to forming unsaturated esters like ethyl tiglate ((E)-2-methylbut-2-enoate) or ethyl angelate ((Z)-2-methylbut-2-enoate). The specific isomer obtained is dependent on the stereochemistry of the starting material and the reaction conditions, which dictate the geometric arrangement of the atoms during the transition state. A related process is the synthesis of tiglic acid, which can be achieved through the dehydration of 2-hydroxy-2-methylbutyric acid under acidic conditions at elevated temperatures. chemicalbook.comgoogle.com

The relative rates of pyrolysis for primary, secondary, and tertiary β-hydroxy esters have been investigated, showing a reactivity order of tertiary > secondary > primary. libretexts.org This trend suggests that the stability of the incipient carbocation-like character in the transition state influences the reaction rate.

Mechanistic Studies of Thermal Elimination Processes

The thermal elimination of β-hydroxy esters is generally understood to proceed through a concerted, intramolecular (Ei) mechanism involving a cyclic six-membered transition state. chemicalbook.comtib.euyoutube.com In this transition state, the hydroxyl group's hydrogen atom is abstracted by the carbonyl oxygen of the ester group, while the carbon-oxygen bond of the hydroxyl group and a carbon-hydrogen bond on the β-carbon are broken simultaneously with the formation of a new π-bond between the α and β carbons. youtube.com

This syn-elimination pathway, where the abstracted proton and the leaving hydroxyl group are on the same side of the developing double bond, is a key feature of this reaction. tib.eu The geometry of the six-membered ring in the transition state dictates this stereochemical outcome. Isotopic labeling studies have confirmed the syn-periplanar arrangement in related ester pyrolysis reactions. tib.eu

Alternative mechanisms can operate under different conditions. For example, in the presence of strong acids, the reaction can proceed via a carbocation intermediate (E1 mechanism), particularly with tertiary alcohols. In E1 eliminations, the loss of the leaving group occurs first to form a carbocation, which is then deprotonated to form the alkene. libretexts.org Unlike the stereospecific Ei mechanism, E1 reactions involving free rotation around the single bond of the carbocation can lead to a mixture of stereoisomeric alkene products, typically favoring the more thermodynamically stable isomer. libretexts.org

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations of this compound

This compound possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The stereochemical configuration of the starting material is a critical determinant of the stereochemical outcome of its chemical transformations, particularly in elimination reactions that lead to the formation of a double bond.

When this compound undergoes an elimination reaction to form ethyl 2-methylbut-2-enoate, the product can be either the (E)-isomer (tiglate) or the (Z)-isomer (angelate). The stereospecificity of the reaction mechanism dictates which product is formed.

In an E2 elimination, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group, the diastereomer of the starting material will determine the geometry of the resulting alkene. libretexts.orgsaskoer.calibretexts.org For a specific stereoisomer of this compound, only one conformation will allow the C-H and C-OH bonds to be in the required anti-periplanar orientation for the E2 mechanism to proceed, thus leading to a specific geometric isomer of the product.

For thermal syn-eliminations (Ei mechanism), the requirement for a cyclic transition state also imposes strict stereochemical constraints. The molecule must adopt a conformation where the hydroxyl hydrogen and the ester carbonyl oxygen can approach each other, and the leaving groups are aligned for concerted elimination. The relative stereochemistry of the methyl and hydroxyl groups on the this compound backbone will influence the stability of the possible transition states, thereby favoring the formation of one geometric isomer over the other. For example, steric hindrance between substituents in the cyclic transition state can lead to a preference for the formation of the less sterically hindered, and often more stable, (E)-alkene. youtube.com

The ability to control the diastereoselectivity of these transformations is of significant interest. The kinetic resolution of racemic β-hydroxy esters using chiral catalysts is one method to obtain enantiomerically pure starting materials. nih.gov Such optically pure isomers are valuable for synthesizing specific stereoisomers of target molecules. For example, the reduction of β-keto esters using biocatalysts like baker's yeast can produce enantiomerically enriched (S)-ethyl 3-hydroxybutanoate, demonstrating a high degree of stereoselectivity. orgsyn.org This principle of using chiral catalysts or reagents to control stereochemical outcomes is central to modern asymmetric synthesis.

Below is a table summarizing the stereoisomers of the key compounds mentioned.

| Compound Name | Stereoisomers |

| This compound | (2R,3R), (2S,3S), (2R,3S), (2S,3R) |

| Ethyl 2-methylbut-2-enoate | (E)-isomer (Ethyl tiglate), (Z)-isomer (Ethyl angelate) |

| 2-Hydroxy-2-methylbutyric acid | (R)-isomer, (S)-isomer |

| Tiglic Acid | (E)-2-Methylbut-2-enoic acid |

| Angelic Acid | (Z)-2-Methylbut-2-enoic acid |

Metabolic Pathways and Biological Significance of Ethyl 3 Hydroxy 2 Methylbutyrate and Its Derivatives

Role in Branched-Chain Amino Acid (BCAA) Metabolism

The primary metabolic relevance of Ethyl 3-hydroxy-2-methylbutyrate is linked to the degradation pathway of the essential amino acid isoleucine. Following ingestion, the ester form is expected to undergo hydrolysis, allowing the resulting 3-hydroxy-2-methylbutyric acid to enter cellular metabolic routes.

The breakdown of L-isoleucine in humans occurs in the mitochondria through a series of enzymatic reactions. nih.gov The pathway begins with transamination to 2-keto-3-methylbutyrate, followed by oxidative decarboxylation to form 2-methylbutyryl-CoA. nih.gov This intermediate then undergoes a β-oxidation-like sequence. nih.gov A key step in this sequence is the hydration of an unsaturated intermediate (tiglyl-CoA) to form 2-methyl-3-hydroxybutyryl-CoA, a stereoisomer of the compound's core acid structure. nih.gov This intermediate is more formally known as (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. wikipedia.org

This acyl-CoA intermediate, 3-hydroxy-2-methylbutyryl-CoA, is a critical component of the isoleucine catabolic pathway. Its proper processing is essential, and defects in the enzymes that act upon it can lead to inborn errors of metabolism. nih.govnih.gov The degradation of isoleucine is a multi-step process involving several key enzymes that convert the amino acid into intermediates that can enter central energy-producing cycles. researchgate.net

The catabolism of isoleucine, through intermediates like 3-hydroxy-2-methylbutyryl-CoA, contributes directly to cellular energy production. The final step in this specific degradation sequence is the thiolytic cleavage of 2-methylacetoacetyl-CoA, which yields acetyl-CoA and propionyl-CoA. nih.gov Both of these products are vital for cellular energy metabolism. Acetyl-CoA enters the citric acid (TCA) cycle to generate ATP, while propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate.

Beyond direct energy production, these metabolic products serve as building blocks for the biosynthesis of other biomolecules. For instance, acetyl-CoA is a precursor for fatty acid and cholesterol synthesis. The involvement of this compound's core structure in these pathways underscores its potential role as an energy source and nutrient. foodb.cahmdb.ca

Enzymatic Biotransformations and Mechanism of Action in Biological Systems

The biological activity of this compound is initiated by its transformation within the body, primarily through the action of hydrolytic enzymes. This initial step releases the metabolically active acid, which is then acted upon by specific dehydrogenases.

This compound, as an ester, is susceptible to hydrolysis by a class of enzymes known as carboxylesterases (EC 3.1.1.1) and, to some extent, lipases (EC 3.1.1.3). nih.govnih.gov These enzymes are widely distributed in the body, particularly in the liver and intestines. nih.gov They catalyze the cleavage of the ester bond, a reaction also known as saponification when carried out with a base. libretexts.orglumenlearning.com

This enzymatic hydrolysis reaction splits this compound into its constituent parts: 3-hydroxy-2-methylbutyric acid and ethanol (B145695). libretexts.org The resulting acid is then available to participate in the metabolic pathways described previously. Esterases are generally responsible for hydrolyzing water-soluble esters with short acyl chains, which is characteristic of this compound. nih.gov Lipases, in contrast, typically act on water-insoluble long-chain triacylglycerols but can show activity on a broader range of esters. nih.gov

Once 3-hydroxy-2-methylbutyric acid is formed and activated to its CoA ester, a specific enzyme, 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (MHBD), plays a crucial role. nih.govwikipedia.org This enzyme is also referred to as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. nih.gov It belongs to the family of oxidoreductases and is officially classified under EC 1.1.1.178. wikipedia.org

MHBD catalyzes the NAD+-dependent dehydrogenation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to produce 2-methylacetoacetyl-CoA, NADH, and a proton (H+). wikipedia.org This reaction is a vital step in the isoleucine degradation pathway. wikipedia.orgresearchgate.net Deficiency in this enzyme, caused by mutations in the HADH2 gene, leads to a recognized inborn error of metabolism, highlighting its critical function. nih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| Carboxylesterases / Lipases | 3.1.1.1 / 3.1.1.3 | This compound, Water | 3-hydroxy-2-methylbutyric acid, Ethanol | Initial Biotransformation |

| 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (MHBD) | 1.1.1.178 | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, NAD+ | 2-methylacetoacetyl-CoA, NADH, H+ | Isoleucine Degradation nih.govwikipedia.org |

The primary mechanism by which this compound modulates cellular pathways is through its hydrolysis product and subsequent metabolites. By feeding into the isoleucine degradation pathway, it can influence the cellular pools of acetyl-CoA and propionyl-CoA. nih.gov This, in turn, can modulate the activity of the TCA cycle and related energy-producing pathways. The compound's involvement is also noted in broader lipid and fatty acid metabolism. foodb.cahmdb.ca Through these metabolic cascades, it can participate in processes such as cell signaling and lipid transport. foodb.cahmdb.ca The generation of NADH during the dehydrogenase step also directly impacts the cellular redox state and contributes to the electron transport chain for ATP synthesis. wikipedia.org

Biosynthesis of this compound in Natural Systems

The formation of this compound in nature is a nuanced process, primarily observed in microbial fermentations and suggested in plant metabolic activities. The pathways involve specific precursors and enzymatic actions that are crucial for its synthesis.

Microbial Biosynthesis: Lactic Acid Bacteria Esterase Activity in Fermentation

This compound is a significant contributor to the flavor profiles of fermented foods and beverages, such as cheese and wine. conicet.gov.ar Its formation is largely attributed to the enzymatic activities of Lactic Acid Bacteria (LAB). researchgate.netcapes.gov.br LAB possess a class of enzymes known as esterases (EC 3.1.1.1) or carboxyl esterases, which are capable of synthesizing esters from an acid and an alcohol. academicjournals.org

During fermentation, LAB utilize precursor molecules present in the medium. The synthesis of this compound occurs via the esterification of its corresponding acid, 3-hydroxy-2-methylbutyric acid, with ethanol, which is readily available during fermentation. capes.gov.br The esterase enzymes found in various LAB strains, including those from the genera Lactobacillus, Oenococcus, and Enterococcus, facilitate this reaction. conicet.gov.arnih.gov These enzymes often have multiple functions, catalyzing both the hydrolysis of existing esters (lipolysis) and the synthesis of new ones (esterification) depending on the substrate availability and environmental conditions. researchgate.netcapes.gov.br The esterase activity is typically intracellular, and its efficiency can be influenced by factors such as pH, temperature, and ethanol concentration. academicjournals.orgnih.gov The presence of these fruity esters is often considered a marker of LAB esterase activity. oeno-one.eu

Plant Metabolic Pathways of Formation

While this compound and its isomers have been identified as volatile aroma components in various fruits like pineapples, bananas, and blueberries, the specific metabolic pathways for its formation in plants are not as extensively characterized as in microbes. oeno-one.eu However, the synthesis can be inferred from known biochemical pathways in plants. The necessary precursors, such as the amino acid isoleucine and ethanol, are present in plant tissues. Plants possess the enzymatic machinery for both amino acid catabolism and ester formation. nih.gov It is plausible that the pathway mirrors the one found in microbes, where isoleucine is catabolized to 3-hydroxy-2-methylbutyric acid, which is then esterified. The enzymes required for 3-hydroxybutyrate (B1226725) synthesis, such as β-ketothiolase and acetoacetyl-CoA-reductase, are known to be active in plant cells, suggesting that similar pathways could produce related branched-chain hydroxy acids. nih.gov

Identification of Precursors and Enzymatic Machinery in Biosynthetic Routes

The primary biosynthetic precursor for 3-hydroxy-2-methylbutyrate is the branched-chain amino acid L-isoleucine. numberanalytics.comresearchgate.net The metabolic conversion involves a series of enzymatic steps that transform the amino acid into the final hydroxy acid, which is then available for esterification.

The key steps and enzymes involved are:

Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain aminotransferase (BCAT). numberanalytics.com

Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). numberanalytics.com

Dehydrogenation & Hydration: Subsequent enzymatic steps, including dehydrogenation and hydration, convert 2-methylbutanoyl-CoA into 3-hydroxy-2-methylbutyryl-CoA.

Hydrolysis or Thioesterase Activity: A thioesterase can hydrolyze 3-hydroxy-2-methylbutyryl-CoA to release the free acid, 3-hydroxy-2-methylbutyric acid.

Esterification: Finally, an esterase or alcohol acyltransferase catalyzes the reaction between 3-hydroxy-2-methylbutyric acid and ethanol to form this compound. researchgate.netcapes.gov.br

The table below summarizes the key enzymes in this proposed pathway.

| Enzyme Class | Specific Enzyme Example | Function in Pathway |

| Aminotransferase | Branched-chain aminotransferase (BCAT) | Converts L-isoleucine to its α-keto acid. numberanalytics.com |

| Dehydrogenase Complex | Branched-chain α-keto acid dehydrogenase (BCKDC) | Converts the α-keto acid to its acyl-CoA derivative. numberanalytics.com |

| Hydratase | Enoyl-CoA hydratase | Hydrates an unsaturated intermediate. numberanalytics.com |

| Thioesterase | Acyl-CoA hydrolase | Frees the hydroxy acid from its CoA ester. |

| Esterase / Acyltransferase | Carboxyl esterase / Alcohol acyltransferase | Catalyzes the final esterification with ethanol. capes.gov.bracademicjournals.org |

Integration into Polyhydroxyalkanoates (PHAs) Biosynthesis

While the ethyl ester of 3-hydroxy-2-methylbutyrate is valued for its aroma, its acid form, 3-hydroxy-2-methylbutyrate (3H2MB), has gained significant attention as a monomer for creating novel biodegradable polymers known as polyhydroxyalkanoates (PHAs). rsc.orgresearchgate.net

3-Hydroxy-2-methylbutyrate as a Monomer Unit in Novel PHA Copolymers (e.g., P(3HB-co-3H2MB))

3-Hydroxy-2-methylbutyrate (3H2MB) has been successfully incorporated as a monomer unit alongside the common PHA monomer, 3-hydroxybutyrate (3HB), to create a novel copolymer designated as P(3HB-co-3H2MB). rsc.orgresearchgate.net This α-methylated monomer has been identified as a minor component in PHAs from activated sludge, but its deliberate incorporation allows for the tailoring of polymer properties. researchgate.netresearchgate.net

The inclusion of 3H2MB units into the P(3HB) polymer chain significantly alters its thermal and mechanical properties. rsc.org Research has shown that as the molar fraction of 3H2MB increases, the material's glass transition temperature (Tg), melting temperature (Tm), and melting enthalpy (ΔHm) decrease. rsc.orgresearchgate.net Interestingly, the cold crystallization temperature (Tcc) also decreases with 3H2MB incorporation up to 23 mol%, which is contrary to observations with many other P(3HB) copolymers. rsc.orgmdpi.com This suggests that P(3HB-co-3H2MB) has a higher propensity to crystallize compared to P(3HB) alone, which is a desirable trait for processing. rsc.orgresearchgate.net These unique characteristics position 3H2MB as a valuable monomer for developing new 3HB-based bioplastics with enhanced properties. rsc.orgnih.gov

The table below details the thermal properties of P(3HB-co-3H2MB) copolymers with varying 3H2MB content.

| 3H2MB Content (mol%) | Tg (°C) | Tcc (°C) | Tm (°C) | ΔHm (J/g) |

| 0 (P(3HB) control) | 2 | 59 | 177 | 81 |

| 7 | -1 | 51 | 163 | 61 |

| 23 | -2 | 48 | 148 | 41 |

| 37 | -4 | 60 | 144 | 29 |

| Data sourced from scientific literature. rsc.org |

Engineering Recombinant Bacterial Systems for PHA Production with 3H2MB Incorporation

The production of P(3HB-co-3H2MB) has been achieved through metabolic engineering, primarily using recombinant Escherichia coli strains. rsc.orgresearchgate.netmdpi.com These bacterial systems are engineered to express the necessary enzymes to convert a supplied precursor into the 3H2MB monomer and polymerize it into the PHA copolymer.

A common strategy involves using an E. coli strain, such as LS5218, which is deficient in β-oxidation, preventing the degradation of precursor molecules. researchgate.netresearchgate.net This host is then transformed with a plasmid containing the gene for a suitable PHA synthase. The PHA synthase from Aeromonas caviae (PhaCAc) has been identified as being effective at polymerizing 3H2MB-CoA. rsc.orgresearchgate.net

To generate the 3H2MB monomer, the bacterial culture is fed with a specific precursor, trans-2-methyl-2-butenoic acid, also known as tiglic acid. researchgate.netresearchgate.net The engineered bacterial cells take up the tiglic acid and convert it into 3-hydroxy-2-methylbutyryl-CoA, which the expressed PHA synthase then incorporates into the growing polymer chain along with 3-hydroxybutyryl-CoA derived from the primary carbon source. rsc.org By controlling the feeding of the precursor, the molar fraction of the 3H2MB monomer in the final copolymer can be regulated, allowing for the production of bioplastics with tailored properties. researchgate.net This approach demonstrates the successful application of metabolic engineering to create novel biomaterials. researchgate.netnih.gov

Enzymatic Polymerization of 3-Hydroxy-2-methylbutyrate by PHA Synthases

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms. The key enzyme responsible for the polymerization of hydroxyacyl-CoA monomers into PHA is PHA synthase. While 3-hydroxybutyrate (3HB) is a common monomer, research has shown that certain PHA synthases can incorporate other, more complex monomers, leading to polymers with novel properties.

One such monomer is 3-hydroxy-2-methylbutyrate (3H2MB), which has been identified as a minor component in PHAs from activated sludge bacteria. rsc.org Studies have demonstrated that the PHA synthase from Aeromonas caviae (PhaCAc) is capable of polymerizing 3H2MB. rsc.org In a study utilizing recombinant Escherichia coli expressing the PhaCAc enzyme, cells grown in the presence of tiglic acid produced a copolymer of poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) [P(3HB-co-3H2MB)]. rsc.org This copolymer contained up to 37 mol% of the 3H2MB monomer, demonstrating the enzyme's significant affinity for this substrate. rsc.org

The incorporation of the α-methylated monomer, 3H2MB, into the polymer chain has a notable impact on the material's thermal properties. Analysis of the P(3HB-co-3H2MB) copolymer revealed that the inclusion of 3H2MB units led to a reduction in the glass transition temperature (Tg), melting temperature (Tm), and melting enthalpy (ΔHm) compared to pure P(3HB). rsc.org Interestingly, the cold crystallization temperature (Tcc) was also lowered, which suggests that P(3HB-co-3H2MB) is easier to crystallize than other PHA copolymers. rsc.org These findings indicate that 3H2MB is a valuable monomer for creating 3HB-based polymers with unique and potentially advantageous thermal characteristics. rsc.org

Table 1: Impact of 3-Hydroxy-2-methylbutyrate (3H2MB) Incorporation on Thermal Properties of PHA Data derived from research on P(3HB-co-3H2MB) copolymers. rsc.org

| Thermal Property | Effect of 3H2MB Incorporation | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | Reduced | Increases polymer flexibility at lower temperatures. |

| Melting Temperature (Tm) | Reduced | Lowers the processing temperature required for the material. |

| Melting Enthalpy (ΔHm) | Reduced | Indicates a lower degree of crystallinity in the copolymer. |

| Cold Crystallization Temperature (Tcc) | Lowered | Suggests the copolymer crystallizes more readily from the glassy state. |

Related Metabolic Pathways and Biotransformation Products

The metabolism of this compound is part of a broader network of pathways involving structurally similar compounds. Understanding the biotransformation of these related molecules provides insight into the potential metabolic fate of the target compound.

tert-Amyl methyl ether (TAME), a fuel oxygenate, is structurally related to this compound. opis.comwikipedia.org Studies on its metabolism in both rats and humans have identified several key biotransformation products, primarily involving oxidation and conjugation. nih.govnih.gov

The initial metabolic step for TAME is its conversion to tert-amyl alcohol (TAA). nih.govnih.gov From there, the pathways diverge and differ between species. In rats, TAA undergoes further oxidation at the methylene (B1212753) carbon to form 2,3-dihydroxy-2-methylbutane, which can also be excreted as a glucuronide conjugate. nih.gov A direct glucuronide conjugate of TAA is also a major metabolite. nih.gov

In humans, the metabolic profile is different. While TAA is the initial metabolite, the major excretory products found in urine are 2-methyl-2,3-butane diol, 2-hydroxy-2-methylbutyric acid, and 3-hydroxy-3-methylbutyric acid. nih.gov In both species, TAA and its glucuronide are considered minor metabolites, with humans showing a more intensive biotransformation of TAME compared to rats. nih.gov

Table 2: Comparative Metabolites of tert-Amyl Methyl Ether (TAME) in Humans and Rats Data compiled from inhalation exposure studies. nih.govnih.gov

| Metabolite | Found in Humans | Found in Rats | Notes |

|---|---|---|---|

| tert-Amyl alcohol (TAA) | Yes (Minor) | Yes (Minor) | Primary metabolite of TAME. nih.gov |

| TAA-glucuronide | Yes (Minor) | Yes (Major) | Direct conjugation product of TAA. nih.govnih.gov |

| 2-Methyl-2,3-butane diol | Yes (Major) | Yes (Major) | Oxidation product of TAA. Referred to as 2,3-dihydroxy-2-methylbutane in some studies. nih.govnih.gov |

| 2-Methyl-2,3-butane diol glucuronide | Not specified | Yes (Major) | Conjugation product of the diol. nih.gov |

| 2-Hydroxy-2-methylbutyric acid | Yes (Major) | Not specified | A major excretory product in humans. nih.gov |

| 3-Hydroxy-3-methylbutyric acid | Yes (Major) | Not specified | A major excretory product in humans. nih.gov |

Butyrate (B1204436) is a key short-chain fatty acid (SCFA) produced by the gut microbiota and plays a crucial role in host health. frontiersin.org Bacteria utilize several distinct metabolic pathways to produce butyrate, and the specific pathway used often distinguishes commensal (beneficial) bacteria from pathogenic ones. nih.govnih.gov A comparative analysis reveals four primary pathways for butyrogenesis based on the initial substrate. nih.gov

The most common pathway, particularly among commensal gut bacteria like Faecalibacterium and Roseburia, involves the fermentation of pyruvate (B1213749). nih.govnih.gov In contrast, some pathogenic bacteria, such as Fusobacterium, utilize pathways that metabolize amino acids. nih.gov These alternative pathways start from substrates like 4-aminobutyrate (from glutamate), glutarate (from glutamate), or lysine. nih.govnih.gov A significant consequence of these amino acid degradation pathways is the concomitant release of potentially harmful by-products, such as ammonia (B1221849), which is not a product of the pyruvate pathway. nih.gov This divergence in metabolic strategy highlights a key evolutionary difference between commensal and pathogenic butyrate-producing microorganisms in the gut. nih.gov

Table 3: Comparative Analysis of Bacterial Butyrate Production Pathways Data based on genomic analysis of gut bacteria. nih.govnih.gov

| Pathway Initial Substrate | Key Enzymes/Steps | Predominant in | Notable By-products |

|---|---|---|---|

| Pyruvate | Acetyl-CoA → Butyryl-CoA → Butyrate | Commensal Bacteria (Faecalibacterium, Roseburia) | None (considered beneficial) |

| 4-Aminobutyrate (from Glutamate) | Glutamate → 4-aminobutyrate → Butyrate | Pathogenic Bacteria (Fusobacterium) | Ammonia |

| Glutarate (from Glutamate) | Glutamate → Glutarate → Butyrate | Pathogenic Bacteria (Fusobacterium) | Ammonia |

| Lysine | Lysine degradation → Butyrate | Pathogenic Bacteria (Fusobacterium) | Ammonia |

Analytical Methodologies for Characterization and Quantitation of Ethyl 3 Hydroxy 2 Methylbutyrate

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of ethyl 3-hydroxy-2-methylbutyrate, enabling the separation of its stereoisomers and accurate measurement of their respective amounts.

Chiral Gas Chromatography (GC) for Enantiomeric Distribution Analysis and Purity Assessment

Chiral gas chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

One common approach involves the use of derivatized cyclodextrin-based CSPs. For instance, a γ-cyclodextrin phase has been successfully employed to quantify the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wines. oeno-one.eu This analysis revealed that the R-enantiomer is predominant in both red and white wines, with the R/S ratio varying depending on the wine's origin and age. oeno-one.eu In one study of 99 French wines, the highest observed R/S enantiomeric ratio was 94/6 in a 1993 red wine. oeno-one.eu Similarly, β-cyclodextrin has been used as a chiral selector in GC for the analysis of ethyl 3-hydroxybutanoate enantiomers in wine. nih.gov

The choice of the stationary phase is critical for achieving successful separation. For example, a hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (CYCLOSIL-B) column has shown good results in separating chiral alcohols. mdpi.com The direct simultaneous achiral-chiral high-resolution gas chromatography (HRGC) using columns like DB-5 and CP Chirasil-Dex CB has also been effective for separating the four stereoisomers of methyl 3-hydroxy-2-methylbutanoate. researchgate.net

The following table summarizes typical GC conditions used for the analysis of this compound and related compounds:

| Parameter | Condition 1 | Condition 2 |

| Column | BP21 (50 m x 0.32 mm, 0.25 µm film thickness) | DB-5MS (30 m x 0.25 mm) |

| Injector Temperature | 250 °C | 245 °C |

| Injection Mode | Splitless-split (30 s splitless time) | Splitless |

| Oven Program | 35 °C (1 min), then 4 °C/min to 200 °C (10 min) | 40 °C, then 2 °C/min to 240 °C (10 min) |

| Carrier Gas | Hydrogen | Helium |

| Carrier Gas Flow | 15 psi head pressure | 1.2 mL/min |

| Detector | FID @ 220 °C | Mass Spectrometer |

Table 1: Example GC Parameters for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Stereoisomer Resolution

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) offers another robust method for the resolution of this compound stereoisomers. This technique is particularly useful for non-volatile or thermally labile compounds.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.gov For instance, a Chiralcel OD-R column has been used for the chiral separation of fenfluramine (B1217885) and norfenfluramine. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. A study on the separation of ethyl 3-hydroxy-3-methylbutyrate utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.comsielc.com

The enantiomeric purity of compounds like ethyl 3-hydroxybutanoate has been determined by HPLC analysis of their corresponding MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters. elsevierpure.com This derivatization step can enhance the separation and detection of the enantiomers.

Optimization of Sample Preparation and Addressing Matrix Effects in Complex Biological Samples (e.g., wine, fermented products)

Analyzing this compound in complex matrices like wine and fermented products presents significant challenges due to the presence of numerous other compounds that can interfere with the analysis. oeno-one.eufoodb.ca This is known as the matrix effect, which can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification. nih.goveijppr.com